molecular formula C8H13NO2 B3021096 1-Oxa-3-azaspiro[4.5]decan-2-one CAS No. 24247-68-5

1-Oxa-3-azaspiro[4.5]decan-2-one

Cat. No.: B3021096
CAS No.: 24247-68-5
M. Wt: 155.19 g/mol
InChI Key: JSKHUKHPFPVCJW-UHFFFAOYSA-N
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Description

Structural Features and Classification within Spirocyclic Systems

The defining characteristic of 1-Oxa-3-azaspiro[4.5]decan-2-one is its spiro center, a quaternary carbon atom that serves as the junction for two distinct rings. This unique arrangement imparts a rigid and complex three-dimensional geometry to the molecule. frontiersin.orguc.pt

Table 1: Key Structural Information for this compound

PropertyValue
Chemical Formula C8H13NO2
Molecular Weight 155.19 g/mol
IUPAC Name This compound
CAS Number 24247-68-5

Data sourced from multiple chemical databases.

The molecule incorporates a lactam, which is a cyclic amide. Specifically, it is a γ-lactam, meaning the ring contains four carbon atoms and one nitrogen atom. The fusion of this lactam ring with a cyclohexane (B81311) ring at a single spiro atom results in the characteristic spirocyclic lactam architecture. This structural motif is a key feature in numerous biologically active compounds. researchgate.netthieme-connect.com The inherent rigidity of this framework can lead to a reduced conformational entropy penalty upon binding to a biological target, a favorable characteristic in drug design. frontiersin.orguc.pt

This compound is further classified as an oxa-aza spirocyclic system. This designation highlights the presence of both oxygen (oxa) and nitrogen (aza) atoms as heteroatoms within the spirocyclic framework. The synthesis of such systems can be achieved through various methods, including intramolecular hydrogen atom transfer reactions. csic.es The incorporation of an oxygen atom into the spirocyclic unit can significantly influence the molecule's properties, such as improving water solubility and reducing lipophilicity. rsc.orgnih.gov

Significance in Organic Synthesis and Heterocyclic Chemistry

The unique structural attributes of this compound make it a valuable entity in the fields of organic synthesis and heterocyclic chemistry.

Spirocyclic lactams, including this compound and its derivatives, serve as versatile scaffolds for the generation of diverse molecular libraries. google.com Their rigid framework allows for the predictable spatial orientation of appended functional groups, which is crucial for exploring structure-activity relationships in medicinal chemistry. frontiersin.orgnih.govnih.gov The development of synthetic methods to construct and modify these scaffolds is an active area of research. researchgate.netthieme-connect.comrsc.org

The quest for molecules with well-defined three-dimensional shapes is a central theme in modern drug discovery. Spirocyclic compounds, by their very nature, offer a departure from the often flat structures of many traditional aromatic compounds. frontiersin.orguc.pt The spirocyclic lactam motif of this compound provides a robust platform for building complex and diverse three-dimensional molecular architectures, which can lead to novel interactions with biological targets. researchgate.netnih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxa-3-azaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7-9-6-8(11-7)4-2-1-3-5-8/h1-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKHUKHPFPVCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325090
Record name 1-Oxa-3-azaspiro[4.5]decan-2-one
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Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24247-68-5
Record name NSC408593
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Record name 1-Oxa-3-azaspiro[4.5]decan-2-one
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Record name 1-oxa-3-azaspiro[4.5]decan-2-one
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Advanced Synthetic Methodologies for 1 Oxa 3 Azaspiro 4.5 Decan 2 One and Derivatives

Cyclization Strategies for Spirocyclic Lactam Formation

The creation of the spirocyclic lactam is the cornerstone of synthesizing 1-oxa-3-azaspiro[4.5]decan-2-one. These strategies can be broadly categorized into intramolecular cyclizations, where a single molecule folds onto itself, and intermolecular cycloadditions, where two or more molecules combine.

Intramolecular cyclization involves the formation of the heterocyclic ring from a linear precursor that already contains the pre-formed carbocyclic (cyclohexane) moiety. This approach is powerful for establishing the spiro center with high stereocontrol.

Nucleophilic intramolecular cyclization is a prominent strategy for forming the oxazolidinone ring. This method typically involves a precursor molecule containing both a nucleophile (often an amine or hydroxylamine) and an electrophilic center, leading to ring closure.

A notable example involves a tandem sequence beginning with a 1,5-hydrogen atom transfer (HAT), followed by radical oxidation and subsequent nucleophilic cyclization. In a study, primary carboxamidyl radicals were generated, which then underwent a 1,5-HAT. The resulting carbon-centered radical was oxidized to an oxocarbenium ion. This electrophilic intermediate was then trapped intramolecularly by the nitrogen atom of the amide, acting as a nucleophile, to form the bicyclic spirolactam. nih.govnih.gov The selectivity of this cyclization to form either a spirolactam (like 6-oxa-1-azaspiro[4.5]decan-2-one) or a spirolactone is heavily influenced by the electronic nature of substituents on the precursor. nih.govnih.govmdpi.com For instance, an electron-donating substituent at the C-5 position of the precursor favors the formation of the spirolactam. nih.govnih.gov

Table 1: Influence of Substituents on Nucleophilic Cyclization Outcome nih.govnih.gov

Precursor C-5 Substituent (R¹) Product(s)
H Exclusively bicyclic spirolactam (6-oxa-1-azaspiro[4.5]decan-2-one)
OMe Mixture of spirolactone and spirolactam

This method highlights how tuning electronic factors within the substrate can precisely control the outcome of the nucleophilic cyclization step.

Radical cyclizations offer a complementary approach to forming the spirocyclic framework. These reactions often proceed under mild conditions and exhibit high functional group tolerance. The key step involves the cyclization of a radical species onto a double bond or another radical acceptor.

The tandem mechanism described previously also serves as a prime example of a radical-mediated approach. The process is initiated by the formation of a primary carboxamidyl radical, which triggers a 1,5-hydrogen abstraction to create a C-5 radical. nih.govnih.govmdpi.com This radical-driven hydrogen transfer is the critical step that sets up the subsequent oxidation and nucleophilic cyclization. This demonstrates a sophisticated cascade where a radical event is pivotal in achieving the final spirocyclic structure. nih.govnih.govmdpi.com

More direct radical cyclizations have also been developed for synthesizing related oxazolidinone derivatives. One such method involves the copper-catalyzed radical cyclization of N-phenylpent-4-enamides. This reaction proceeds via an amidyl radical-initiated 5-exo-trig cyclization onto the alkene, followed by trapping of the resulting radical to yield functionalized 2-oxazolidinone (B127357) derivatives. nih.gov

Table 2: Example of Radical Cyclization for Oxazolidinone Synthesis nih.gov

Reaction Type Initiating Species Key Step Product Class

These methods underscore the utility of radical intermediates in constructing the heterocyclic portion of the spiro-scaffold.

Intermolecular cycloadditions build the spirocyclic system by combining two or more separate molecular components in a single reaction. These methods are highly convergent and can rapidly generate molecular complexity.

A notable example is a three-component [2+2+2] cycloaddition reaction used to construct derivatives of the target scaffold. This method combines 4-aryliden-2-phenyl-5(4H)-oxazolones with substituted β-nitrostyrenes, promoted by cesium carbonate. nih.gov The reaction proceeds in a one-pot fashion to create diversified 3-oxa-1-azaspiro[4.5]dec-1-en-4-ones with good yields and high regioselectivity, demonstrating an efficient intermolecular route to the core spiro system. nih.gov

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.org This reaction involves the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). wikipedia.org

A common application of this methodology is the reaction of nitrile oxides with alkenes. nih.govnih.govwikipedia.orgmdpi.comresearchgate.net Nitrile oxides, serving as the 1,3-dipole, react with an alkene (the dipolarophile) to yield an isoxazoline (B3343090) ring, which is structurally related to the oxazolidinone ring of the target compound. wikipedia.orgresearchgate.net By using a suitably substituted methylenecyclohexane (B74748) as the alkene dipolarophile, this method could be adapted to form the 1-oxa-2-azaspiro[4.5]decane skeleton, a close isomer of the target molecule.

Another key [3+2] cycloaddition involves azomethine ylides as the 1,3-dipole, which react with various dipolarophiles to generate highly substituted pyrrolidine (B122466) rings. mdpi.comsioc-journal.cn While this leads to a different heterocycle, it exemplifies the versatility of [3+2] cycloadditions in building spiro-fused five-membered rings.

The Staudinger cycloaddition is a classic [2+2] reaction between a ketene (B1206846) and an imine to produce a β-lactam (a four-membered cyclic amide). organic-chemistry.orgwikipedia.org While this method forms a four-membered ring instead of the five-membered oxazolidinone, it is a cornerstone of lactam synthesis and has been successfully applied to the creation of spirocyclic systems. nih.govclockss.orgresearchgate.net

In this reaction, the ketene and imine undergo a formal [2+2] cycloaddition, which is understood to proceed through a stepwise mechanism involving a zwitterionic intermediate. organic-chemistry.org The stereochemical outcome can be controlled by the substituents on both the ketene and the imine. organic-chemistry.org This methodology has been used to prepare a variety of spiro-β-lactams by reacting ketenes with cyclic imines or cyclic ketene precursors with imines. nih.govresearchgate.netrsc.org For instance, spiro-β-lactams have been synthesized stereoselectively from isomaleimides and carboxylic acids (as ketene precursors) in the presence of triphosgene. clockss.orgresearchgate.net

Table 3: Synthesis of Spiro-β-Lactams via Staudinger Cycloaddition clockss.orgresearchgate.net

Ketene Precursor Imine Component Key Features Product
Oxazolidinone-derived acid Isomaleimide Stereoselective reaction Spiro-β-lactam

This approach is highly valuable for building spirocyclic structures containing a lactam moiety, highlighting the power of cycloaddition strategies in complex molecule synthesis.

Intermolecular Cycloaddition Reactions

[3+2] Cycloaddition Protocols
1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful, stereoselective reactions for synthesizing five-membered heterocycles. wikipedia.orgorganic-chemistry.org This method involves the reaction of a 1,3-dipole with a dipolarophile to form a cyclic product. wikipedia.org In the context of synthesizing spiro-heterocyclic scaffolds related to this compound, this approach offers a convergent and efficient route. nih.gov

A notable application of this reaction is the [3+2] cycloaddition of azomethine ylides, which are 1,3-dipoles, with various dipolarophiles. beilstein-journals.org These reactions are highly effective for creating pyrrolidine-containing compounds. beilstein-journals.org For instance, the reaction of aldehydes and α-amino acids can generate azomethine ylides, which then react with dipolarophiles to form the desired spiro-heterocyclic core. beilstein-journals.org

Recent research has also highlighted the use of nitrile oxides as 1,3-dipoles in cycloadditions with alkenes to yield isoxazolines. wikipedia.org This methodology can be adapted for the synthesis of complex spiro systems. Furthermore, a three-component reaction strategy involving alkyl isocyanides, acetylenic esters, and 4-arylidene-isoxazol-5(4H)-one derivatives has been developed to produce 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives through a cascade reaction that includes a 1,3-dipolar cycloaddition step. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions in Spiro-Heterocycle Synthesis

1,3-DipoleDipolarophileProductReference
Azomethine YlideMaleimidePyrrolo[2,1-a]isoquinoline precursor beilstein-journals.org
Nitrile OxideAlkeneIsoxazoline wikipedia.org
In situ generated zwitterion4-Arylidene-isoxazol-5(4H)-one1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivative nih.gov
Kinugasa Reaction and its Variants

The Kinugasa reaction provides a direct pathway to β-lactams from the reaction of nitrones and copper(I) acetylides. nih.govresearchgate.net This reaction is significant as the β-lactam ring is a key structural motif in many bioactive compounds. The synthesis of spirocyclic structures incorporating a β-lactam ring, such as derivatives of this compound, can be achieved using this methodology.

The reaction typically proceeds via a [3+2] cycloaddition followed by a rearrangement. nih.gov Variants of the Kinugasa reaction have been developed to improve yields and expand its applicability, including conducting the reaction in aqueous media, which is a significant step towards green chemistry. nih.gov

A two-step sequential process involving a Kinugasa reaction followed by a Conia-ene-type cyclization has been successfully employed to synthesize 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones with high diastereoselectivity and enantioselectivity. rsc.org This demonstrates the potential of combining the Kinugasa reaction with other transformations to build complex spirocyclic systems.

Table 2: Key Features of the Kinugasa Reaction

FeatureDescriptionReference
ReactantsNitrones and Copper(I) Acetylides nih.gov
Productβ-Lactams researchgate.net
Mechanism[3+2] Cycloaddition followed by rearrangement nih.gov
Recent AdvancesAqueous reaction conditions, sequential reactions nih.govrsc.org
Michael-Type Addition Reactions

Michael-type addition reactions, also known as conjugate additions, are crucial for forming carbon-carbon bonds. masterorganicchemistry.com This reaction involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). masterorganicchemistry.com This methodology has been instrumental in constructing the spirocyclic framework of this compound derivatives. smolecule.com

A key strategy involves an intramolecular Michael addition. For example, the reaction of pyrocatechol (B87986) with methyl 4-bromocrotonate under basic conditions leads to the formation of a benzodioxane spirocycle. smolecule.com This process occurs through an initial nucleophilic substitution of the bromine, followed by an intramolecular Michael addition to form the spirocyclic product. smolecule.com This approach is adaptable for the synthesis of various spirocyclic systems.

Domino reactions that incorporate a Michael addition step have also been developed. For instance, a palladium-catalyzed domino Suzuki coupling-Michael addition sequence has been used to synthesize novel O-heterocycles. researchgate.net

Table 3: Michael-Type Addition in Spiro-Heterocycle Synthesis

Michael DonorMichael AcceptorKey FeatureReference
Enolateα,β-Unsaturated KetoneC-C bond formation masterorganicchemistry.com
Internal Nucleophileα,β-Unsaturated EsterIntramolecular cyclization smolecule.com
Arylboronic Acid (via Suzuki coupling)α,β-Unsaturated SystemDomino reaction researchgate.net

Strategic Approaches for Ring System Construction

The construction of the this compound ring system can be achieved through both multi-step synthesis and one-pot cascade reactions, each offering distinct advantages in terms of efficiency and complexity.

Multi-step Synthesis Design

Multi-step synthesis provides a controlled and often necessary approach for assembling complex molecules like this compound derivatives. This strategy involves a sequence of individual reactions with purification of intermediates at each stage.

An example of a multi-step synthesis involves the initial formation of the oxane ring, followed by the introduction of other functional groups and subsequent cyclization to form the azaspiro lactam ring. smolecule.com For instance, the synthesis of 4-methylidene-3-(2-phenylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one is achieved through a multi-step organic reaction sequence. Similarly, a multi-step approach has been developed for the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones starting from 4-aminophenol (B1666318) and glycolic acid. researchgate.net The synthesis of spirocyclic proline analogs also relies on multi-step sequences starting from simple cyclic ketones and esters. chemrxiv.org

One-Pot Cascade Reactions

One-pot cascade reactions offer a more efficient and atom-economical approach by combining multiple reaction steps in a single reaction vessel without isolating intermediates. nih.gov This strategy is highly desirable for its reduced waste, time, and resource consumption.

A powerful one-pot cascade sequence involves the Curtius rearrangement followed by an intramolecular nucleophilic addition. The Curtius rearrangement transforms a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. nih.govorganic-chemistry.orgwikipedia.org This isocyanate is a versatile intermediate that can be trapped by an internal nucleophile to construct a heterocyclic ring. nih.govwikipedia.org

In the synthesis of this compound derivatives, a precursor containing both a carboxylic acid and a suitably positioned nucleophile (like a hydroxyl group) can be utilized. The carboxylic acid is first converted to an acyl azide. Upon heating or photochemical activation, the acyl azide undergoes the Curtius rearrangement to form an isocyanate. nih.govwikipedia.org This isocyanate is then immediately trapped by the internal hydroxyl group in an intramolecular nucleophilic addition, leading to the formation of the this compound ring system in a single pot. smolecule.com This approach has been successfully applied in the synthesis of various nitrogen-containing heterocyclic compounds and has been a key step in the synthesis of several natural products and medicinal agents. nih.govnih.gov

Metal-Catalyzed Oxidative Cyclization

Metal-catalyzed oxidative cyclization is a powerful method for the synthesis of spirocyclic compounds. A notable example is the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, which share a similar spirocyclic core with the title compound. mdpi.comresearchgate.net This key reaction involves the intramolecular oxidative cyclization of an amide precursor. mdpi.com

In a typical procedure, 2-hydroxy-N-(4-hydroxyphenyl)acetamide is treated with an oxidizing agent like phenyliodine(III) diacetate (PIDA) in the presence of a copper catalyst, such as Cu[(CH3CN)4ClO4], in a dry solvent like dichloromethane (B109758) (DCM) under a nitrogen atmosphere at room temperature. researchgate.net This reaction leads to the formation of the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione core. mdpi.comresearchgate.net The proposed mechanism involves a copper-catalyzed oxidation process. mdpi.com This methodology has been optimized to produce a variety of derivatives with potential applications in medicinal chemistry, particularly as antitumor agents. mdpi.com

Another relevant metal-catalyzed approach is the gold-catalyzed oxidative cyclization of propargyl alcohols, which has been utilized to synthesize oxa-spirocyclic amines. rsc.org

Metal-Free Lactamization Methodologies

Metal-free lactamization provides an alternative route to spirocyclic lactams. A primary method for the synthesis of the related 2-azaspiro[4.5]decan-3-one is the intramolecular cyclization of gabapentin. This reaction occurs under thermal or hydrolytic stress, particularly in acidic conditions, leading to the formation of the lactam, which is a known degradation product of the drug gabapentin.

Furthermore, the reaction between primary amines and lactones can form lactams, often by refluxing without a catalyst. researchgate.net This general principle can be applied to the synthesis of spirocyclic lactams.

N-Mannich Reaction for Spiro Compound Synthesis

The Mannich reaction is a versatile tool in organic synthesis for the formation of carbon-carbon bonds and the introduction of aminoalkyl groups. bohrium.com It has been effectively used in the one-pot synthesis of complex spiroheterocyclic systems. osi.lv For instance, N-Mannich bases of dihydropyrimidones (DHPMs) and octahydropyrimidopyrimidones (OHPMs), including spiro analogues, have been synthesized by reacting them with heterocyclic secondary amines and formaldehyde (B43269). This reaction involves the substitution of the hydrogen atom of the secondary amino groups with a methylene (B1212753) bridge linked to another heterocyclic amine.

While direct synthesis of this compound using this method is not explicitly detailed in the provided context, the principles of the N-Mannich reaction are applicable to the synthesis of various spiro compounds. nih.gov

Iodocyclization in Oxa-Spirocycle Synthesis

Iodocyclization is a key and general approach for the synthesis of a wide variety of oxa-spirocycles. rsc.orgnih.govresearchgate.net This method has been used to prepare over 150 different oxa-spirocyclic compounds. rsc.orgnih.gov The incorporation of an oxygen atom into the spirocyclic unit through this method has been shown to significantly improve water solubility and lower lipophilicity. rsc.orgnih.gov

The synthesis typically involves the iodocyclization of an alkenyl alcohol. researchgate.net For example, a model alkene can be synthesized through the alkylation of an ester followed by reduction with lithium aluminum hydride (LiAlH4). rsc.org The subsequent iodocyclization of this alkene leads to the formation of the oxa-spirocyclic core. rsc.org This method is favored over bromocyclization or hydroxycyclization because the resulting iodides are more reactive for further functional group modifications. rsc.org

Stereoselective Synthesis

The biological activity of spirocyclic compounds is often dependent on their stereochemistry, making stereoselective synthesis a critical area of study.

Asymmetric Synthetic Approaches

Asymmetric synthesis aims to create chiral molecules with a high degree of stereochemical purity. For spirocyclic compounds, this can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. nii.ac.jp

A notable approach involves the use of biocatalysts. For instance, a transaminase was used in the synthesis of a chiral Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine, a related spirocycle, achieving high yield and enantiomeric excess. sci-hub.seacs.org This enzymatic transamination with concurrent dynamic kinetic resolution (DKR) of a 4-piperidone (B1582916) established two stereogenic centers in a single step. researchgate.net

Another method involves chiral salt resolution. Although sometimes inefficient, it has been used to isolate the desired enantiomer of 1-oxa-8-azaspiro[4.5]decan-3-amine using a chiral acid like (+)-D-pyroglutamic acid. sci-hub.se

Chiral Catalysis in Spirocyclization

Chiral catalysis is a powerful tool for achieving enantioselective spirocyclization. Chiral phosphoric acids and rhodium catalysts have been successfully employed in the synthesis of highly enantioenriched spiro-bisindoles. d-nb.info These catalysts create a chiral environment that directs the formation of one enantiomer over the other. d-nb.info

Biocatalytic Transformations (e.g., Transaminase Technology for Chiral Amine Derivatization)

Biocatalysis, particularly the use of transaminase (TAm) enzymes, has emerged as a powerful tool for the asymmetric synthesis of chiral amines, which are key precursors to chiral spirocyclic lactams. researchgate.net This technology offers high stereoselectivity under mild reaction conditions. researchgate.net Research into the synthesis of a related scaffold, 1-oxa-8-azaspiro[4.5]decan-3-amine, highlights the potential of this approach. sci-hub.se

In one study, a panel of transaminases was screened to identify enzymes capable of stereoselectively producing desired spirocyclic amines from ketone precursors. nih.gov For the conversion of a cyclopentyl spiro-ketone to its corresponding amine, significant variability was observed among different enzymes. However, for a tetrahydrofuran (B95107) (THF) spiro-ketone, conversions were generally higher. nih.gov Specifically, transaminase ATA013 showed over 99% conversion for the THF ketone, though with some formation of the undesired enantiomer. In contrast, ATA036, while showing slightly lower conversion (98.6%), provided excellent enantioselectivity (99%) for the desired amine. nih.gov

Optimization of reaction conditions is crucial for maximizing efficiency. Key parameters investigated include pH, temperature, and enzyme loading. For the synthesis of the spirocyclic amine from the THF ketone, the optimal pH was found to be in the range of 8.5–10, with a catalyst loading of just 4% (w/w) achieving over 98% conversion. nih.gov The less reactive cyclopentyl spiro-ketone required a higher enzyme loading of 10% to reach 75% conversion. nih.gov These optimized enzymatic transformations have been successfully scaled to over 100 grams, demonstrating their viability for producing key chiral building blocks for medicinal chemistry programs. nih.gov

EnzymeSubstrateConversion (%)Enantiomeric Excess (%)Reference
ATA007 THF Spirocycle Ketone 938- nih.gov
ATA013 THF Spirocycle Ketone 9>99~90 (for desired enantiomer 12) nih.gov
ATA036 THF Spirocycle Ketone 998.699 (for desired enantiomer 12) nih.gov
Various Cyclopentyl Spirocycle Ketone 8<75 (with 10% enzyme loading)- nih.gov

Data showing the performance of different transaminases in the synthesis of chiral spirocyclic amines.

Diastereoselective Control in Ring Formation

Achieving diastereoselective control during the formation of the spirocyclic ring system is a significant synthetic challenge. Various strategies have been developed to influence the stereochemical outcome of the cyclization step, leading to the desired diastereomer.

The Staudinger [2+2] cycloaddition of a ketene and an imine is a widely used method for constructing β-lactam rings. researchgate.netresearchgate.net The diastereoselectivity of this reaction can be highly dependent on reaction conditions. For instance, the polarity of the solvent can influence the stereochemical outcome, with polar solvents often favoring the formation of trans-β-lactams. researchgate.net Furthermore, the order of reagent addition has been shown to affect stereoselectivity; adding a tertiary amine to a pre-mixed solution of the acyl chloride and imine can decrease diastereoselectivity. researchgate.net A one-pot method for synthesizing spirooxindolo-β-lactams using TsCl for ketene generation has been shown to be highly cis-diastereoselective. acs.orgnih.gov

Formal [3+2] cycloaddition reactions represent another powerful approach. A stereoselective formal [3+2] cycloaddition was successfully developed to construct the densely functionalized spiro-γ-lactam core of ansalactam A, which features three contiguous stereocenters. nih.govnih.gov This method provided the target spiro-γ-lactam as a single isolated diastereomer. nih.gov

More recently, an NBS-mediated cyclization of N-alkoxy α,β-unsaturated silyl (B83357) imino ethers has been reported to furnish α-bromo N-alkoxy β-lactams with high diastereoselectivity. rsc.org This method provides rapid access to a variety of structurally diverse monocyclic, fused, and spirocyclic β-lactams. rsc.org

Enantioselective Access to Specific Stereoisomers

The development of methods to access single enantiomers of spirocyclic lactams is critical, as different stereoisomers often exhibit distinct biological activities. As discussed previously (Section 2.3.1.2), biocatalytic transamination is a premier method for establishing chirality in spirocyclic amine precursors. nih.gov The screening of enzyme libraries allows for the identification of catalysts that produce the desired (R)- or (S)-enantiomer with very high enantiomeric excess (ee). researchgate.net For example, the synthesis of a key Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine intermediate was achieved with high yield and enantiomeric excess using a transaminase. sci-hub.seacs.org The enzyme ATA-036, for instance, produced the desired enantiomer of a spirocyclic amine with 99% ee. nih.gov This enzymatic approach often circumvents the need for inefficient classical resolutions or complex chiral auxiliaries. sci-hub.se

Beyond biocatalysis, asymmetric organocatalysis has been employed for the enantioselective construction of spirocyclic systems. For example, a chiral phosphoric acid-catalyzed (3+2) cyclization between arylindoles and propargylic alcohols has been used to generate spiro-compounds bearing both axial and spiro-central chirality with excellent enantiocontrol. rsc.org

Green Chemistry Approaches in Spirocyclic Lactam Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like spirocyclic lactams to enhance sustainability. acs.org A key green approach is the use of biocatalysis, as detailed in Section 2.3.1.2. Enzymatic reactions with transaminases are performed in aqueous media under mild temperature and pH conditions, reducing the need for harsh reagents and organic solvents. researchgate.netnih.gov

Another green strategy involves the use of sonochemistry. A rapid, ultrasound-assisted synthesis of spiro-fused-γ-lactams has been developed via a Ugi-azide reaction coupled with a domino process. rsc.org This method operates under green conditions, providing a rapid and efficient route that avoids high temperatures and environmentally unfriendly solvents, which are often required in traditional syntheses. rsc.org

Furthermore, the development of multicomponent reactions (MCRs) contributes to green synthesis by increasing atom economy and reducing the number of synthetic steps and purification processes. The Ugi-azide reaction is an example of an isocyanide-based MCR used to generate molecular diversity in a sustainable manner. rsc.org

Flow Chemistry Applications in Spirocyclic Amine Synthesis

Flow chemistry has emerged as a transformative technology for the synthesis of pharmaceutical intermediates, offering significant advantages in terms of safety, scalability, and efficiency over traditional batch processes. sci-hub.se The synthesis of a key 1-oxa-8-azaspiro[4.5]decan-3-amine intermediate provides a compelling case study. acs.orgacs.org The initial batch synthesis was limited by the use of an energetic azide intermediate, posing significant safety risks for large-scale production. sci-hub.se

To overcome this, a continuous three-step flow process was developed. sci-hub.se This approach allowed for the safe and scalable formation and reduction of the azide intermediate. The SN2 reaction to form the azide, which took 24 hours in a batch reactor, was completed in just 10 minutes at 150 °C in a flow reactor. sci-hub.seacs.org This dramatic acceleration was achieved while also reducing the required excess of sodium azide. The subsequent reduction of the azide was also integrated into the continuous flow setup, demonstrating a modular and automated approach to producing the spirocyclic amine precursor. news-medical.netmanufacturingchemist.combath.ac.uk

ParameterBatch ProcessFlow ProcessReference
Reaction Time 24 hours10 minutes sci-hub.seacs.org
Temperature 50 °C150 °C sci-hub.seacs.org
Sodium Azide Stoichiometry 2.7 equivalents1.1 equivalents sci-hub.seacs.org
Process Type DiscontinuousContinuous, Homogeneous sci-hub.se

Comparison of batch versus flow chemistry for the synthesis of a spirocyclic azide intermediate.

Mechanistic Investigations of 1 Oxa 3 Azaspiro 4.5 Decan 2 One Formation and Reactivity

Reaction Pathway Elucidation

Understanding the reaction pathways is crucial for controlling the stereochemistry and yield of spirocyclic compounds like 1-oxa-3-azaspiro[4.5]decan-2-one. The following sections explore the intermediates and mechanistic dichotomies observed in its formation.

Zwitterionic and Diradical Intermediates in Cyclization Processes

Cycloaddition reactions, fundamental to the synthesis of cyclic compounds, can proceed through either concerted or stepwise mechanisms. In a stepwise pathway, the reaction involves the formation of an intermediate species, which can be a zwitterion or a diradical. researchgate.netthieme-connect.de

Zwitterionic intermediates have been proposed in several cycloaddition reactions leading to heterocyclic systems. For instance, in certain [3+2] cycloadditions, the interaction between a 1,3-dipole and a dipolarophile can lead to the formation of a zwitterionic intermediate. mdpi.com This is particularly plausible when the reactants have significant charge separation. The formation of such intermediates can influence the stereochemical outcome of the reaction.

Diradical intermediates are another possibility in stepwise cycloadditions. researchgate.netthieme-connect.de Computational studies on the 1,3-dipolar cycloaddition of nitrone to ethene have explored the competition between a concerted mechanism and a stepwise diradical pathway. nih.gov While the concerted path is generally favored for simple alkenes, highly reactive dipolarophiles like cyclobutadiene (B73232) can promote a stepwise diradical mechanism. nih.gov The nature of the reactants and the reaction conditions play a critical role in determining whether a zwitterionic, diradical, or concerted pathway is followed.

Stepwise vs. Concerted Cycloaddition Mechanisms

The debate between stepwise and concerted mechanisms is a central theme in understanding cycloaddition reactions. researchgate.net Concerted cycloadditions, such as the Diels-Alder reaction, proceed through a single transition state without the formation of any intermediate. thieme-connect.de However, many cycloadditions, including those leading to the formation of β-lactam rings found in some spiro-compounds, are now understood to proceed through stepwise mechanisms. researchgate.netorganic-chemistry.org

For example, the reaction of a nitrone with an alkyne, a key step in the Kinugasa reaction, was initially thought to be a concerted [3+2] cycloaddition. However, recent experimental and theoretical studies have provided strong evidence for a stepwise process. researchgate.netnih.govnih.govcolab.ws These studies suggest the initial formation of a five-membered ring intermediate, which then undergoes further transformations. nih.govnih.govcolab.ws The characterization of these intermediates and the elucidation of the subsequent steps are crucial for a complete mechanistic understanding.

Role of Specific Catalysts and Reagents in Reaction Outcomes

The choice of catalysts and reagents is paramount in directing the outcome of reactions that form this compound and related structures. For instance, in the synthesis of oxazolidinones, a ruthenium complex has been shown to efficiently catalyze a domino reaction involving the addition and exo-cycloisomerization of propargylic alcohol and tosyl isocyanate. The use of a base like triethylamine (B128534) (Et3N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate the reaction, likely by acting as a proton shuttle. escholarship.org

In the Kinugasa reaction, copper catalysts are essential. researchgate.netnih.govnih.govcolab.ws The reaction is catalyzed by two copper ions, and the choice of ligand, such as phenanthroline, can significantly influence the reaction's efficiency and stereoselectivity. nih.govnih.govcolab.ws Similarly, in the Staudinger cycloaddition, the use of chiral nucleophilic catalysts can lead to enantioselective synthesis of β-lactams. organic-chemistry.org

The table below summarizes the role of various catalysts and reagents in specific reactions.

ReactionCatalyst/ReagentRoleReference(s)
Oxazolidinone SynthesisRuthenium complexCatalyzes domino addition/exo-cycloisomerization
Oxazolidinone SynthesisEt3N, DBUProton shuttle, accelerates reaction escholarship.org
Kinugasa ReactionCopper ionsCatalyzes the cycloaddition researchgate.netnih.govnih.govcolab.ws
Kinugasa ReactionPhenanthrolineLigand for copper catalyst nih.govnih.govcolab.ws
Staudinger CycloadditionChiral nucleophilesEnantioselective catalysis organic-chemistry.org
[2+2+2] CycloadditionCesium CarbonatePromoter researchgate.net

Detailed Mechanistic Studies of Key Transformations

A deeper understanding of the reaction mechanisms for key transformations provides insights into the formation of this compound and its analogs.

Staudinger Cycloaddition Mechanism Reevaluation

The Staudinger cycloaddition, the reaction of a ketene (B1206846) with an imine to form a β-lactam, has been a subject of mechanistic reevaluation. organic-chemistry.org It is now generally accepted that this reaction proceeds through a stepwise mechanism involving a zwitterionic intermediate. organic-chemistry.org The stereochemical outcome of the reaction, leading to either cis- or trans-β-lactams, is determined by the relative rates of ring closure and isomerization of this intermediate. organic-chemistry.org

Recent studies have focused on developing catalytic and enantioselective versions of the Staudinger reaction. mdpi.com This has been achieved by reversing the polarity of the ketene using N-heterocyclic carbenes or other nucleophilic catalysts. organic-chemistry.org The synthesis of dispirooxindole-β-lactams has been accomplished using a one-pot Staudinger ketene-imine cycloaddition, highlighting the versatility of this reaction in constructing complex spirocyclic systems. mdpi.com

Kinugasa Reaction Mechanism: Theoretical and Experimental Insights

The Kinugasa reaction, which involves the copper-catalyzed reaction of a nitrone and a terminal alkyne to form a β-lactam, has been extensively studied to elucidate its mechanism. researchgate.netnih.govnih.govcolab.ws Initially proposed as a concerted [3+2] cycloaddition, a growing body of evidence from both theoretical calculations (DFT) and experimental studies points towards a more complex, stepwise pathway. researchgate.netnih.govnih.govcolab.ws

Recent findings suggest that the reaction proceeds through a cascade involving a [3+2] cycloaddition, followed by a [3+2] cycloreversion, and finally a [2+2] cycloaddition. researchgate.netthieme-connect.de The key steps are:

Initial Cycloaddition: A two-step cycloaddition promoted by two copper ions between the nitrone and the copper acetylide to form a five-membered ring intermediate. nih.govnih.govcolab.ws

Cycloreversion: This five-membered intermediate undergoes a rapid and irreversible cycloreversion to generate an imine and a dicopper-ketenyl intermediate. nih.govnih.govcolab.ws

Final Ring Formation: The final β-lactam product is formed through a subsequent transformation. While a copper-catalyzed [2+2] Staudinger-type cycloaddition between the imine and the ketene intermediate was initially proposed, recent computational studies suggest an alternative pathway involving a nucleophilic attack of the ketenyl copper intermediate on the imine followed by intramolecular cyclization. nih.govcolab.ws

These mechanistic insights have led to optimized reaction conditions and a better understanding of byproduct formation. researchgate.net

Intramolecular Hydrogen Abstraction Mechanisms Promoted by Amidyl Radicals

The formation of spirocyclic lactams, including this compound, can be achieved through mechanisms involving intramolecular hydrogen abstraction facilitated by amidyl radicals. nih.govcsic.es These nitrogen-centered radicals are highly reactive species that can abstract a hydrogen atom from a carbon atom within the same molecule, typically from the δ-position, through a six-membered transition state. acs.org This process, known as a 1,5-hydrogen atom transfer (1,5-HAT), is a key step in the synthesis of various lactams. acs.orgresearchgate.net The generation of amidyl radicals can be accomplished through various methods, including the oxidation of amides. acs.org

A proposed mechanism for the formation of spirocyclic compounds via amidyl radicals involves a tandem sequence initiated by a 1,5-hydrogen atom transfer. nih.gov In this process, an electrophilic N-radical abstracts a hydrogen atom, leading to the formation of a C-radical intermediate. csic.es This radical can then be oxidized to a carbocation or an oxocarbenium ion. nih.govcsic.es The subsequent cyclization is an ionic reaction where the nucleophilic oxygen or nitrogen atom of the amide attacks the electrophilic center. csic.es This tandem approach, combining radical and ionic steps, provides a pathway to complex heterocyclic structures like this compound from acyclic precursors. acs.orgnih.gov Photocatalysis has also been employed to facilitate the synthesis of spirocyclic γ-lactams through a tandem intramolecular 1,5-HAT and cyclization process under mild conditions. acs.orgresearchgate.net

The selectivity between the formation of a lactam (N-cyclization) versus a lactone (O-cyclization) is significantly influenced by electronic factors within the reacting molecule. nih.gov Studies have shown that the nature of substituents can dictate the reaction pathway. For instance, in the cyclization of ambident amides, the electron-withdrawing capacity of a substituent at the C-5 position can determine the outcome. nih.gov When the substituent is hydrogen, the reaction can exclusively yield the bicyclic spirolactam (6-oxa-1-azaspiro[4.5]decan-2-one). nih.gov Conversely, a strongly electron-withdrawing substituent like an acetate (B1210297) group can direct the reaction to form only the spirolactone. nih.gov A substituent with intermediate polarity, such as a methoxy (B1213986) group, may result in a mixture of both lactam and lactone products. nih.gov

This selectivity can be rationalized by considering the hard and soft acids and bases (HSAB) principle. csic.es The harder oxygen nucleophile preferentially attacks a harder carbocation intermediate to form the lactone, while the softer nitrogen nucleophile favors reaction with a softer oxocarbenium ion to yield the lactam. csic.es The polarity of the amide nitrogen also plays a role; however, modifying this aspect can sometimes inhibit the initial hydrogen abstraction step. csic.es

Table 1: Influence of C-5 Substituent on Cyclization Product

Substituent (R¹)Product(s)Reference
HBicyclic Spirolactam nih.gov
OAcSpirolactone nih.gov
OMeMixture of Lactam and Lactone nih.gov

Carbene Intermediates in Lactamization

Carbene intermediates offer an alternative pathway to lactam synthesis. mdpi.comnih.govresearchgate.net These highly reactive species can undergo intramolecular insertion into N-H bonds, leading to the formation of the lactam ring. beilstein-journals.org For example, rhodium(II)-catalyzed decomposition of diazo compounds can generate carbene intermediates that readily participate in such cyclization reactions. beilstein-journals.org This method has been utilized in the synthesis of various spiroheterocyclic scaffolds. beilstein-journals.org The formation of carbene intermediates can also be promoted by other catalytic systems, such as those involving silver or blue light excitation for the decomposition of α-diazo esters. mdpi.com In some cases, the reaction mechanism involves the carbene intermediate undergoing a multi-step coupling with other reactants before the final lactamization step. mdpi.com

Computational Chemistry in Mechanistic Analysis

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms involved in the formation of molecules like this compound.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) calculations are widely used to investigate reaction pathways, transition state energies, and the electronic properties of intermediates. elsevierpure.com For lactam formation, DFT studies can help to understand the factors that control selectivity. For instance, DFT calculations have been used to show that modulating the stereoelectronic properties of catalyst ligands can lower the energy barrier for C-H insertion, thereby favoring lactam formation over competing side reactions like isocyanate formation. elsevierpure.com These theoretical insights guide the rational design of more efficient and selective catalysts. elsevierpure.com DFT has also been employed to analyze the cycloaddition reactions that lead to spiro-γ-lactams, helping to explain observed stereoselectivity by comparing the activation barriers of different reaction pathways. acs.org

Molecular Modeling for Reaction Mechanism Understanding

Molecular modeling encompasses a range of computational techniques used to visualize and analyze molecular structures and their interactions. acs.orgnih.govfrontiersin.org In the context of this compound and related spiro-lactams, molecular modeling helps in understanding the conformational preferences of the molecules and the transition states leading to their formation. acs.orgnih.gov High-level ab initio methods can predict the stable conformations of spiro β-lactams, revealing, for example, that intramolecular hydrogen bonds can stabilize specific secondary structures. acs.orgnih.gov By modeling the entire reaction coordinate, researchers can gain a deeper understanding of the factors that govern reaction outcomes, such as diastereoselectivity in the formation of spirocyclic systems. frontiersin.org These computational models are often validated by comparing the predicted structures and properties with experimental data, such as that obtained from NMR spectroscopy. acs.orgnih.govfrontiersin.org

Functionalization and Derivatization Strategies of the Spirocyclic Scaffold

Introduction of Substituents via Nucleophilic and Electrophilic Reactions

The 1-oxa-3-azaspiro[4.5]decan-2-one scaffold is amenable to a variety of functionalization strategies involving both nucleophilic and electrophilic reactions. The presence of heteroatoms and carbonyl groups creates reactive sites that can be targeted for the introduction of new substituents.

Nucleophilic substitution reactions can occur at various positions on the spirocyclic framework. For instance, the nitrogen atom of the lactam ring in related azaspiro compounds can undergo aminomethylation through the Mannich reaction. This involves reacting the parent compound with formaldehyde (B43269) and a secondary amine. Additionally, the carbon atoms adjacent to the carbonyl group or the oxygen and nitrogen atoms can be susceptible to nucleophilic attack, depending on the reaction conditions and the nature of the nucleophile.

Electrophilic reactions also play a key role in the derivatization of this scaffold. The nitrogen atom can act as a nucleophile and react with various electrophiles. For example, acylation of the nitrogen can be achieved using acyl halides, and alkylation is possible with alkyl halides. acs.org These reactions allow for the introduction of a wide range of functional groups, enabling the synthesis of diverse libraries of compounds.

Modification of Lactam and Other Ring Moieties

The lactam and cyclohexane (B81311) rings of this compound are key targets for structural modification, allowing for the fine-tuning of the molecule's properties.

The carbonyl group of the lactam ring is a primary site for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce the lactam to the corresponding cyclic amine. This transformation opens up new avenues for derivatization at the nitrogen atom.

Oxidation reactions can also be employed to modify the scaffold. While direct oxidation of the this compound core is less common, related spirocyclic compounds can be oxidized using agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide. evitachem.comsmolecule.com These reactions can lead to the formation of corresponding oxides or other oxidized derivatives. For example, in related spiro systems, oxidation can introduce additional functional groups or modify existing ones. smolecule.com

The regioselectivity of substitution reactions on the this compound scaffold is influenced by both steric and electronic factors. The spirocyclic nature of the molecule can direct incoming reagents to specific positions. For instance, in the synthesis of related spirocyclic compounds, the stereochemistry of the final product can be controlled by the choice of reagents and reaction conditions. acs.org

Substitution can be introduced at various positions on both the oxazolidinone and cyclohexane rings. For example, derivatives have been synthesized with substituents at the 4-position of the oxazolidinone ring and at various positions on the cyclohexane ring. chemspider.com The choice of synthetic route and the use of protecting groups are crucial for achieving the desired substitution pattern with high regioselectivity. google.com

Building Block Utility in Complex Molecule Synthesis

The this compound scaffold serves as a valuable building block in the synthesis of more complex molecules due to its rigid framework and multiple points for diversification.

This spirocyclic compound is a key intermediate in the synthesis of a variety of more complex chemical structures. google.com Its utility as a precursor stems from the ability to perform sequential reactions to build upon the core structure. For example, it can be used as a starting material for the synthesis of other spirocyclic systems and polycyclic compounds. The lactam ring can be opened or transformed, and the cyclohexane ring can be further functionalized to create diverse molecular architectures.

A significant application of the this compound scaffold is in the synthesis of analogues with a wide range of side chains. nih.gov By modifying the substituents on the nitrogen atom and the cyclohexane ring, chemists can generate libraries of compounds with diverse properties. chemspider.comsmolecule.comresearchgate.netchemrxiv.org For example, different aryl or heteroaryl groups can be introduced at the nitrogen atom, and various alkyl or functionalized chains can be attached to the cyclohexane ring. google.com This modular approach is particularly valuable in drug discovery, where the systematic variation of side chains is a key strategy for optimizing biological activity. nih.gov

Advanced Applications in Chemical Synthesis and Scaffold Design

1-Oxa-3-azaspiro[4.5]decan-2-one as a Privileged Scaffold in Heterocyclic Chemistry

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme. The this compound core is increasingly recognized as such a scaffold due to its inherent structural rigidity and the spatial arrangement of its heteroatoms, which can be strategically modified to interact with various biological targets. soton.ac.uk

The this compound skeleton serves as a versatile template for the synthesis of structurally diverse compound libraries. acs.org Its spirocyclic nature, which joins a heterocyclic ring and a carbocyclic ring at a single carbon atom, imparts a distinct three-dimensionality that is advantageous in drug discovery for exploring chemical space. soton.ac.ukresearchgate.net Synthetic strategies often involve the modification of the core structure at several key positions. For instance, the nitrogen atom of the azaspiro ring system can be functionalized, and substituents can be introduced on the cyclohexane (B81311) ring to create a wide array of analogues. smolecule.comevitachem.comgoogle.com

A notable approach to diversification is the use of a multistage divergence strategy. This can begin with the preparation of separable spirocyclic diastereomers, which are then elaborated using different reagents, such as in the Horner-Wadsworth-Emmons reaction, to introduce further diversity. acs.org Subsequent modifications, like N-diversification, can expand the library even further. acs.org The synthesis of various derivatives, including those with different alkyl or aryl groups, has been reported, highlighting the scaffold's suitability for creating large and diverse chemical libraries. smolecule.comgoogle.com

Starting Material Reaction Type Resulting Structure Key Feature
Tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethaneRing-closing reaction8-Oxa-2-azaspiro[4.5]decane precursorEfficient single-step spirocycle formation. evitachem.com
Separable spirocyclic diastereomersHorner-Wadsworth-Emmons reactionDiversified scaffoldsIntroduction of varied side chains. acs.org
This compound coreN-alkylation/arylationN-substituted derivativesModification of the heterocyclic nitrogen. google.com

This table illustrates examples of synthetic strategies used to generate diverse compounds from the this compound scaffold.

The rigid conformation of the this compound backbone makes it a useful tool in peptide structure modeling. Peptidomimetics, which are compounds that mimic the structure and function of peptides, are of great interest in drug development as they often exhibit improved stability and bioavailability compared to their natural peptide counterparts. The defined spatial orientation of substituents on the spirocyclic scaffold can be used to mimic the secondary structures of peptides, such as β-turns and γ-turns. This allows for the design of molecules that can interact with protein surfaces and disrupt protein-protein interactions, which are implicated in various diseases. While direct research on this compound in peptide modeling is emerging, the principles are well-established for similar rigid heterocyclic scaffolds.

Methodological Developments in Spirocyclic Compound Synthesis

The growing interest in spirocyclic compounds has driven the development of new and improved synthetic methodologies. These advancements aim to enhance the efficiency, selectivity, and environmental friendliness of the synthetic processes.

The synthesis of this compound and its derivatives often requires careful optimization of reaction conditions to maximize yield and purity. acs.org Key parameters that are frequently adjusted include the choice of solvent, temperature, catalyst, and reaction time. For instance, in the synthesis of related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, a metal-catalyzed oxidative cyclization was optimized by screening different metal catalysts and oxidants. nih.gov It was found that using tetrakis(acetonitrile)copper(I) perchlorate (B79767) or rhodium acetate (B1210297) as a catalyst with PhI(OAc)2 as the oxidant provided good yields. nih.gov The use of flow chemistry has also been explored to improve scalability and safety, particularly when dealing with energetic intermediates like azides. sci-hub.se Continuous flow reactors allow for precise control over reaction parameters, leading to improved yields and purity. evitachem.comsci-hub.se

Reaction Type Catalyst/Reagent Solvent Temperature Yield
Oxidative Cyclization nih.govCu[(CH3CN)4ClO4] / PhI(OAc)2--72%
Oxidative Cyclization nih.govRh2(OAc)4 / PhI(OAc)2--75%
SN2 Reaction (Batch) sci-hub.seSodium Azide (B81097)DMSO50 °C-
SN2 Reaction (Flow) sci-hub.seSodium AzideDMSO150 °C-

This table presents a comparison of reaction conditions and their impact on the synthesis of spirocyclic compounds.

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. scilit.com These reactions are atom-economical and can rapidly generate molecular complexity from simple starting materials. researchgate.net The development of novel MCRs for the synthesis of spirocycles, including those with the oxa-azaspirodecane framework, is an active area of research. scilit.com

One innovative approach involves a three-component reaction of 4-aryliden-5(4H)-oxazolones and β-nitrostyrenes promoted by cesium carbonate to construct 3-oxa-1-azaspiro[4.5]dec-1-en-4-ones. researchgate.net This [2+2+2] cycloaddition proceeds with good yields and diastereoselectivity. researchgate.net Another strategy utilizes an isocyanide-based MCR to synthesize 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. nih.gov These methods offer a streamlined approach to complex spirocyclic systems.

Several synthetic routes to this compound and its analogues have been developed, each with its own advantages and disadvantages. A common strategy involves the intramolecular cyclization of a suitable precursor. For example, the synthesis of 1-oxa-8-azaspiro[4.5]decanes has been achieved through the iodocyclization of unsaturated alcohols. Another approach is the reaction of keto sulfones with N-alkylaminoethanols to form 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides. researchgate.net

Synthetic Route Key Transformation Advantages Disadvantages
IodocyclizationIntramolecular cyclization of an unsaturated alcoholGood for forming the oxa-spirocycleMay require specific functional groups
Reaction of keto sulfone with aminoethanol researchgate.netFormation of a spirooxazolidine systemUtilizes readily available starting materialsMay not be applicable to all desired structures
Multi-component reaction researchgate.net[2+2+2] cycloadditionHigh atom economy, rapid complexity generationScope of reactants may be limited
Biocatalytic transamination researchgate.netEnzymatic reductive aminationHigh enantioselectivity, mild conditionsEnzyme stability and cost can be a factor

This table provides a comparative overview of different synthetic routes to spirocyclic compounds related to this compound.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Emerging strategies include the adoption of biocatalysis, which has shown considerable promise in the synthesis of related spiro-oxazolidinones. The use of enzymes, such as halohydrin dehalogenase, offers a pathway to highly stereoselective syntheses under mild reaction conditions. researchgate.netacs.org A recent study demonstrated the biocatalytic construction of spiro-oxazolidinones from spiro-epoxides, achieving high enantiomeric excess (90-98% ee) for chiral products and high yields (69-98%) for racemic ones. acs.org This enzymatic approach could be adapted for the asymmetric synthesis of 1-Oxa-3-azaspiro[4.5]decan-2-one, providing access to specific stereoisomers which may exhibit distinct biological activities.

Flow chemistry presents another frontier for enhancing the synthesis of this spirocycle. For the synthesis of a related 1-Oxa-8-azaspiro[4.5]decan-3-amine, a continuous three-step flow process was successfully employed to manage an energetic azide (B81097) intermediate, demonstrating the potential for safer and more scalable production. sci-hub.seacs.org This technology minimizes the risks associated with thermally unstable reagents and allows for precise control over reaction parameters, leading to improved yields and purity. sci-hub.se

Furthermore, the exploration of novel catalytic systems is a key area of future research. For instance, the base-promoted reaction of 2-bromo-2-methylpropanamides with lactams to afford spiro-oxazolidinones could be optimized with more efficient and selective catalysts. rsc.org Additionally, innovative cycloaddition strategies, such as the nitroso Diels-Alder reaction used to create spiropiperazinyl oxazolidinones, could be investigated for the construction of the this compound core. nih.gov

Synthetic Approach Key Advantages Potential Application for this compound Relevant Findings
Biocatalysis (e.g., Halohydrin Dehalogenase) High stereoselectivity, mild reaction conditions, environmentally friendly.Asymmetric synthesis of specific enantiomers.Synthesis of chiral spiro-oxazolidinones with high enantiomeric excess. researchgate.netacs.org
Flow Chemistry Enhanced safety, scalability, precise control over reaction parameters.Safe and large-scale production, especially when using hazardous intermediates.Successful scaling of the formation and reduction of an azide intermediate for a related spirocycle. sci-hub.seacs.org
Novel Catalytic Systems Improved efficiency, selectivity, and substrate scope.Optimization of existing cyclization reactions.Base-promoted synthesis of spiro-oxazolidinones from lactams. rsc.org
Innovative Cycloaddition Reactions Rapid construction of complex spirocyclic systems.Direct formation of the core structure with desired functionalities.Use of nitroso Diels-Alder reaction for the synthesis of related spiro-oxazolidinones. nih.gov

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The unique three-dimensional structure of this compound, conferred by its spirocyclic nature, suggests that it may exhibit novel reactivity patterns. Future research should aim to systematically explore the chemical transformations of this core structure, moving beyond simple derivatization.

A key area of investigation is the selective manipulation of the oxazolidinone ring. While it is known that this ring can be hydrolyzed under acidic conditions, a deeper understanding of its stability and reactivity towards a broader range of reagents is needed. rsc.org This could lead to the development of methods for ring-opening, ring-expansion, or conversion to other heterocyclic systems, thereby expanding the chemical space accessible from this scaffold.

The reactivity of the cyclohexane (B81311) ring fused at the spiro center also warrants further study. The rigid conformation of the spiro system can influence the stereochemical outcome of reactions on the cyclohexane moiety. ontosight.ai Exploring reactions such as selective oxidations, reductions, and substitutions at various positions on this ring could yield a diverse library of derivatives with unique spatial arrangements of functional groups. For instance, in related methylene-containing spiro compounds, the exocyclic double bond is a handle for further chemical modifications, including nucleophilic substitution.

Furthermore, the potential for this compound to participate in various cycloaddition reactions should be explored. The development of multicomponent reactions involving this spirocycle could provide a highly efficient route to complex molecules with multiple stereocenters. rsc.org The inherent chirality and conformational constraints of the starting material could be leveraged to achieve high levels of regio- and diastereoselectivity in these transformations.

Reaction Type Potential Outcome Rationale/Related Findings
Oxazolidinone Ring Manipulation Ring-opening, ring-expansion, conversion to other heterocycles.The oxazolidinone ring can be hydrolyzed under acidic conditions. rsc.org
Selective Cyclohexane Ring Functionalization Introduction of new functional groups with defined stereochemistry.The rigid spirocyclic structure influences reactivity and stereochemical outcomes. ontosight.ai
Cycloaddition and Multicomponent Reactions Rapid generation of complex, polycyclic structures with high stereocontrol.Related spiro compounds undergo various cycloaddition reactions. nih.govrsc.orgscispace.com
Exploration of Nucleophilic/Electrophilic Sites Understanding the intrinsic reactivity for targeted modifications.The compound can act as a nucleophile or electrophile depending on reaction conditions.

Advanced Computational Studies for Rational Design and Mechanistic Prediction

Advanced computational chemistry techniques are indispensable tools for accelerating the discovery and development of novel compounds based on the this compound scaffold. Future research in this area will focus on the rational design of new derivatives with desired properties and the detailed elucidation of reaction mechanisms.

Density Functional Theory (DFT) calculations can be employed to predict the regioselectivity and stereoselectivity of synthetic routes, guiding the choice of reagents and reaction conditions to favor the formation of the desired product. scispace.commdpi.com For example, computational studies on the formation of related oxazolidinones have helped to rationalize unexpected reaction outcomes and optimize reaction conditions. acs.org Such studies can also be used to investigate the transition states of key synthetic steps, providing insights into how to lower activation barriers and improve reaction efficiency.

Molecular dynamics (MD) simulations are a powerful tool for understanding the conformational dynamics of the spirocyclic system in different environments. nih.gov These simulations can reveal how the molecule interacts with biological targets, such as enzymes and receptors, and can inform the design of derivatives with enhanced binding affinity and selectivity. The conformational preferences of the spirocycle, as determined by techniques like dynamic NMR and supported by computational models, are crucial for its biological activity.

Structure-based drug design, guided by computational docking and simulations, will be instrumental in the development of new therapeutic agents based on the this compound scaffold. nih.gov By modeling the interactions of the spirocycle with a target protein, researchers can identify key binding interactions and design modifications to improve potency and selectivity. This approach has been successfully used to develop potent antagonists for various receptors using spirocyclic scaffolds. nih.gov Furthermore, computational methods can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds, allowing for the early identification of candidates with favorable drug-like properties.

Computational Method Application Expected Outcome Relevant Precedent
Density Functional Theory (DFT) Mechanistic studies of synthetic reactions, prediction of regioselectivity and stereoselectivity.Optimized synthetic routes with higher yields and selectivity.DFT used to study cycloaddition reactions and rationalize oxazolidinone formation. scispace.commdpi.comacs.org
Molecular Dynamics (MD) Simulations Analysis of conformational dynamics, prediction of binding modes with biological targets.Design of derivatives with improved binding affinity and selectivity.MD simulations used in the structure-based design of spirocyclic TRPM8 antagonists. nih.gov
Structure-Based Drug Design (SBDD) Rational design of new therapeutic agents, virtual screening of compound libraries.Identification of potent and selective drug candidates with favorable ADMET properties.Development of SHP2 inhibitors using a spiro-oxazaspiro[4.5]decane scaffold. scispace.com
Quantum Mechanics/Molecular Mechanics (QM/MM) Elucidation of enzyme-catalyzed reaction mechanisms involving the spirocycle.Insights for protein engineering to create novel biocatalysts for the synthesis of derivatives.Investigation of enzyme-catalyzed reactions for related systems.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Oxa-3-azaspiro[4.5]decan-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions involving precursors like substituted pyridines or cyclohexenones. For example, fluorinated derivatives can be synthesized using oxidative fluorination agents (e.g., Selectfluor®) under controlled pH and temperature to prevent side reactions. Key parameters include solvent polarity (e.g., acetonitrile vs. DMF) and catalyst selection (e.g., Pd-mediated cross-coupling for spiro-ring formation). Yield optimization often requires iterative factorial design to assess variables like reaction time and stoichiometry .
  • Validation : NMR and LC-MS are critical for verifying structural integrity, particularly to confirm spirocyclic geometry and rule out regioisomers .

Q. How is the spirocyclic structure of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.1878 Å, b = 10.2241 Å, c = 12.2188 Å) have been resolved using SHELX programs for refinement . When crystals are unavailable, 2D NMR techniques (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HMBC) identify key correlations between the oxazoline nitrogen and adjacent carbons .

Q. What natural sources or biological systems produce this compound?

  • Methodological Answer : The compound has been isolated from Gymnotheca chinensis via methanol extraction followed by chromatographic separation (e.g., silica gel CC, HPLC). Spectroscopic profiling (NMR, HR-MS) distinguishes it from analogs like 1-oxa-3-azaspiro[4.5]dec-2,6-diene-8-one, which lacks a hydroxyl group at C-10 .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkylation) impact the biological activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituents at C-8 (e.g., ethyl or morpholinoethyl groups) enhance binding to targets like SHP2 phosphatase. For instance, 8-ethyl derivatives show 20-fold higher inhibitory activity due to improved hydrophobic interactions in the allosteric pocket. Computational docking (e.g., AutoDock Vina) combined with co-crystallography (PDB: 5Y6) validates these interactions .

Q. What challenges arise in refining the crystal structure of this compound derivatives with flexible substituents?

  • Methodological Answer : Flexible side chains (e.g., morpholinoethyl groups) introduce disorder in crystallographic data, complicating refinement. Strategies include:

  • Using high-resolution synchrotron data (≤1.0 Å) to resolve electron density.
  • Applying SHELXL constraints (e.g., DFIX, FLAT) to stabilize ring puckering parameters defined by Cremer-Pople coordinates .
  • Molecular dynamics simulations (e.g., AMBER) to model low-occupancy conformers .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar spirocyclic compounds?

  • Methodological Answer : Discrepancies in 13C^{13}\text{C} NMR shifts (e.g., C-2 vs. C-8 carbonyl signals) are addressed via:

  • Isotopic labeling (e.g., 15N^{15}\text{N} for oxazoline nitrogen) to assign overlapping signals.
  • Comparative analysis with synthetic analogs (e.g., 1-oxa-3,8-diazaspiro[4.5]decan-2-one) to benchmark spectral patterns .
    • Statistical Framework : Employ principal component analysis (PCA) on spectroscopic datasets to cluster compounds by functional group similarity .

Q. What computational methods are optimal for predicting the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level predicts electrophilic substitution sites, such as C-4 in the pyridine ring. Transition-state modeling (e.g., IRC calculations) identifies energy barriers for ring-opening reactions, guiding solvent and catalyst selection .

Data Management and Theoretical Frameworks

Q. How should researchers design experiments to evaluate the environmental stability of this compound?

  • Methodological Answer : Use a 2×3 factorial design to test variables:

  • Factor A : pH (4.0, 7.0, 10.0).
  • Factor B : Temperature (25°C, 40°C, 60°C).
  • Response : Degradation half-life (HPLC monitoring).
  • Analysis : ANOVA identifies significant interactions (e.g., pH × temperature) affecting hydrolytic stability .

Q. What theoretical frameworks guide the study of spirocyclic compounds in drug discovery?

  • Methodological Answer : Link research to conceptual frameworks like:

  • Conformational Restriction Theory : Spirocycles reduce entropy penalties in target binding.
  • Allosteric Modulation : Derivatives like PB17-026-01 exploit induced-fit mechanisms in SHP2 inhibition.
  • Validation requires integration of crystallography, kinetic assays (e.g., SPR), and molecular dynamics .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.